molecular formula C22H20FN5O2S B2407448 N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872996-17-3

N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No. B2407448
M. Wt: 437.49
InChI Key: JKBWIXZFSXKLEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate .


Molecular Structure Analysis

The molecular structure of similar compounds was characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13c nuclear magnetic resonance (13C NMR), as well as mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include heterocyclization and reactions with various bifunctional compounds .

Scientific Research Applications

Antiproliferative Activity

A key application of compounds related to N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is their antiproliferative activity. These compounds, particularly those with a [1,2,4]triazolo[4,3-b]pyridazine derivative, show potential in inhibiting the proliferation of endothelial and tumor cells, thereby demonstrating significance in cancer research (Ilić et al., 2011).

Antioxidant Ability

Certain derivatives of this compound class, specifically those incorporating a [1,2,4]triazolo[4,3-b]pyridazine structure, have been found to possess notable antioxidant abilities. These properties are vital in combating oxidative stress, which is implicated in various diseases (Shakir et al., 2017).

Radioligand Binding Affinity

These compounds, particularly those with 1,2,4-triazolo[4,5-d]pyridazine derivatives, show high affinity and selectivity for specific receptor subtypes, such as the adenosine A1 receptor. This property is crucial for developing targeted therapies in neurological disorders and other diseases (Biagi et al., 1999).

Anticonvulsant Activity

Certain 1,2,4-triazolo[4,3-d]benzo[b][1,4]thiazine derivatives of this compound show promising anticonvulsant activity. This is particularly significant for developing new treatments for epilepsy and related seizure disorders (Zhang et al., 2010).

Androgen Receptor Downregulator

Modification of the triazolopyridazine moiety in similar compounds has led to the development of molecules like AZD3514, an androgen receptor downregulator being evaluated for treating castrate-resistant prostate cancer (Bradbury et al., 2013).

Future Directions

Compounds with a 1,2,4-triazole ring are of interest in the medicinal field due to their diverse pharmacological activities. Future research may focus on exploring these activities further and developing new drugs based on these compounds .

properties

IUPAC Name

N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-30-18-8-4-16(5-9-18)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)31-14-15-2-6-17(23)7-3-15/h2-11H,12-14H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBWIXZFSXKLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

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